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molecular formula C21H22F3N3O4S2 B8557858 Tert-butyl [2-({4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl}sulfanyl)ethyl]carbamate

Tert-butyl [2-({4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl}sulfanyl)ethyl]carbamate

Cat. No. B8557858
M. Wt: 501.5 g/mol
InChI Key: CRZCKEUMQDCJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023858B2

Procedure details

2-Thioxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]-2,3-dihydrothieno[3,4-d]pyrimidin-4(1H)-one (1.59 g) was dissolved in N,N-dimethylformamide (20 ml), sodium hydride (60% in oil, 0.25 g) and tert-butyl(2-bromoethyl)carbamate (1.49 g) were added successively thereto under ice-cooling, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was poured into saturated aqueous ammonium chloride solution (30 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (2.12 g) as a white solid.
Name
2-Thioxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]-2,3-dihydrothieno[3,4-d]pyrimidin-4(1H)-one
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]1[NH:7][C:6]2=[CH:8][S:9][CH:10]=[C:5]2[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]([F:23])([F:22])[F:21])=[CH:14][CH:13]=1.[H-].[Na+].[C:26]([O:30][C:31](=[O:36])[NH:32][CH2:33][CH2:34]Br)([CH3:29])([CH3:28])[CH3:27].[Cl-].[NH4+]>CN(C)C=O>[O:11]=[C:4]1[N:3]([C:12]2[CH:13]=[CH:14][C:15]([O:18][CH2:19][C:20]([F:22])([F:23])[F:21])=[CH:16][CH:17]=2)[C:2]([S:1][CH2:34][CH2:33][NH:32][C:31](=[O:36])[O:30][C:26]([CH3:29])([CH3:28])[CH3:27])=[N:7][C:6]2=[CH:8][S:9][CH:10]=[C:5]12 |f:1.2,4.5|

Inputs

Step One
Name
2-Thioxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]-2,3-dihydrothieno[3,4-d]pyrimidin-4(1H)-one
Quantity
1.59 g
Type
reactant
Smiles
S=C1N(C(C=2C(N1)=CSC2)=O)C2=CC=C(C=C2)OCC(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.49 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCBr)=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C=2C(N=C(N1C1=CC=C(C=C1)OCC(F)(F)F)SCCNC(OC(C)(C)C)=O)=CSC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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